molecular formula C9H12ClIN2O B2604177 N-(2-aminoethyl)-4-iodobenzamide hydrochloride CAS No. 145343-82-4

N-(2-aminoethyl)-4-iodobenzamide hydrochloride

Cat. No. B2604177
CAS RN: 145343-82-4
M. Wt: 326.56
InChI Key: DRKIDFJCWZIWOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-4-iodobenzamide hydrochloride” are not available, similar compounds such as “4-amino-N-[2 (diethylamino)Ethyl]benzamide” have been synthesized through reactions involving sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, “N-(2-Aminoethyl)biotinamide hydrochloride” has been characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, “N-(2-Aminoethyl)acetamide” has been found to cause severe skin burns and eye damage, and may cause respiratory irritation .

Scientific Research Applications

Radioiodination and Monoamine Oxidase B (MAO-B) Inhibition

A significant application of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its use in inhibiting monoamine oxidase type-B (MAO-B). A study by Ohmomo et al. (1992) synthesized and evaluated iodinated analogues of N-(2-aminoethyl)benzamide for their inhibitory potency and specificity toward MAO-B. They found N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) to be highly potent and selective against MAO-B, suggesting its potential use as a radioiodinated ligand for functional MAO-B studies in the living brain using single-photon emission computed tomography (SPECT) (Ohmomo et al., 1992).

Radiosynthesis for SPECT Exploration

Rafii et al. (1995) described the radiosynthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide, an analog of Ro 16-6491, for SPECT exploration of MAO-B in the human brain. The study demonstrated the potential of this compound for selective uptake in specific brain regions, making it a candidate for neuroimaging applications (Rafii et al., 1995).

Melanoma Imaging

This compound has also been explored in the context of melanoma imaging. Studies by Moins et al. (2001) and Michelot et al. (1993) investigated various iodobenzamides, including N-(2-diethylaminoethyl)-4-iodobenzamide, for their pharmacokinetic properties as potential melanoma imaging agents. Their results indicated specific tumor uptake and the potential for detecting melanomas and their metastases, emphasizing the compound's utility in nuclear medicine and melanoma research (Moins et al., 2001), (Michelot et al., 1993).

Safety and Hazards

The safety and hazards of a compound can be determined using safety data sheets. For instance, “N-(2-Aminoethyl)acetamide” is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of a compound can be determined based on its potential applications. For instance, hydrogels synthesized from similar compounds have played a significant role in many applications of regenerative medicine and tissue engineering .

properties

IUPAC Name

N-(2-aminoethyl)-4-iodobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKIDFJCWZIWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145343-82-4
Record name N-(2-aminoethyl)-4-iodobenzamide hydrochloride
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